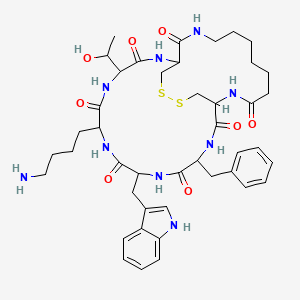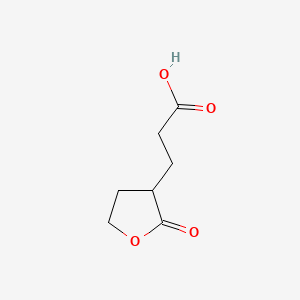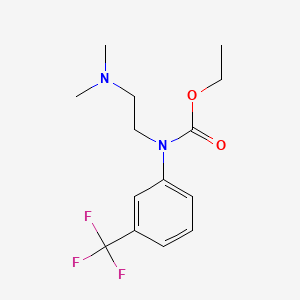
Flubanilate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Flubanilate is a chemical compound known for its applications in various fields, including agriculture and pest control. It is a synthetic pyrethroid, which means it is designed to mimic the natural insecticidal properties of pyrethrins found in chrysanthemum flowers. This compound is primarily used as an acaricide, specifically targeting mites that infest crops and honey bee colonies.
准备方法
Synthetic Routes and Reaction Conditions
Flubanilate can be synthesized through several methods. One common route involves the reaction of α-bromo-isovaleric acid with 2-chloro-4-trifluoromethylaniline in the presence of pyridine to form an intermediate. This intermediate is then reacted with α-cyano-3-phenoxybenzyl alcohol to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and efficacy of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and minimize impurities.
化学反应分析
Types of Reactions
Flubanilate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but typically involve catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Flubanilate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of synthetic pyrethroids in various chemical reactions.
Biology: Researchers use this compound to investigate its effects on different biological systems, including its impact on insect physiology and behavior.
Medicine: Although primarily used in agriculture, this compound’s structure and properties are studied for potential medical applications, such as developing new insecticides with lower toxicity to humans.
Industry: this compound is widely used in the agricultural industry to control mite infestations in crops and honey bee colonies, helping to ensure healthy plant growth and pollination.
作用机制
Flubanilate exerts its effects by targeting the nervous system of mites and other pests. It works by binding to sodium channels in nerve cells, disrupting normal nerve signal transmission. This leads to paralysis and eventual death of the pest. The compound’s molecular targets include specific proteins involved in nerve signal propagation, making it highly effective against mites .
相似化合物的比较
Similar Compounds
Tau-fluvalinate: Another synthetic pyrethroid with similar applications in pest control.
Acrinathrin: Used as an acaricide and insecticide with a similar mode of action.
Amitraz: An acaricide with a different chemical structure but used for similar purposes.
Uniqueness
Flubanilate is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Its ability to target sodium channels with high specificity makes it a potent acaricide with relatively low toxicity to non-target organisms, including humans .
属性
CAS 编号 |
847-20-1 |
|---|---|
分子式 |
C14H19F3N2O2 |
分子量 |
304.31 g/mol |
IUPAC 名称 |
ethyl N-[2-(dimethylamino)ethyl]-N-[3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C14H19F3N2O2/c1-4-21-13(20)19(9-8-18(2)3)12-7-5-6-11(10-12)14(15,16)17/h5-7,10H,4,8-9H2,1-3H3 |
InChI 键 |
NBODAQXRWMHEBP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(CCN(C)C)C1=CC=CC(=C1)C(F)(F)F |
规范 SMILES |
CCOC(=O)N(CCN(C)C)C1=CC=CC(=C1)C(F)(F)F |
| 847-20-1 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


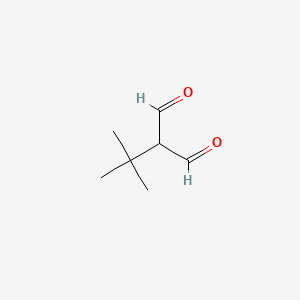
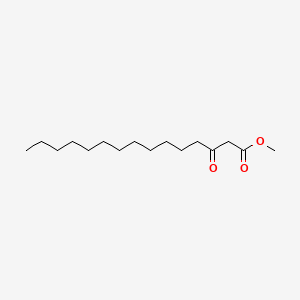
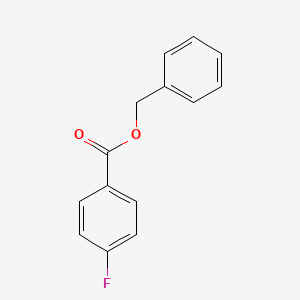
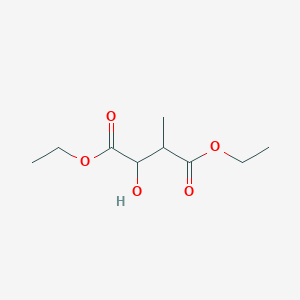
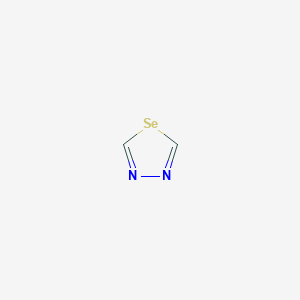
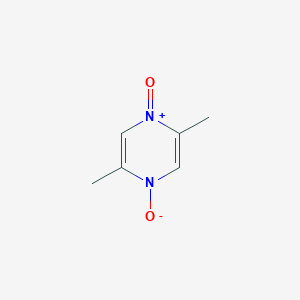
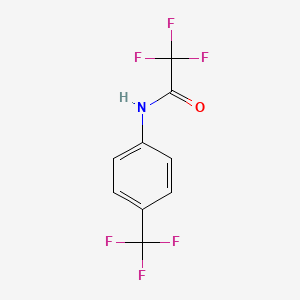
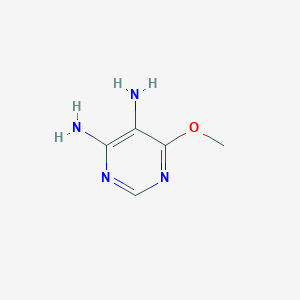
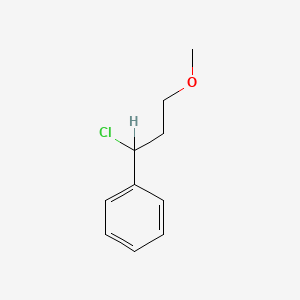
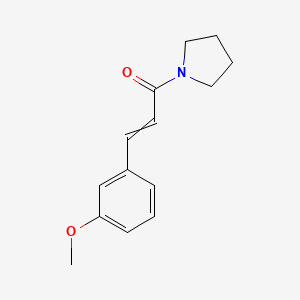

![2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1620094.png)
